1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene
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Overview
Description
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene is an organic compound with a complex structure It is characterized by the presence of methoxy groups, isopropyl groups, and a prop-1-en-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene typically involves several steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains methoxy groups.
Addition of Prop-1-en-2-yl Group: The prop-1-en-2-yl group is introduced via a Friedel-Crafts alkylation reaction using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalysts: Use of catalysts such as Lewis acids to facilitate the alkylation reactions.
Optimized Conditions: High temperature and pressure conditions to increase yield and efficiency.
Purification: Techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell growth, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Lacks the isopropyl and prop-1-en-2-yl groups.
2,4-Dimethoxy-1-isopropylbenzene: Lacks the prop-1-en-2-yl group.
1,4-Dimethoxy-2-(prop-1-en-2-yl)benzene: Lacks the isopropyl group.
Uniqueness
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene is unique due to the combination of methoxy, isopropyl, and prop-1-en-2-yl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
875712-95-1 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,4-dimethoxy-2-propan-2-yl-5-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C14H20O2/c1-9(2)11-7-14(16-6)12(10(3)4)8-13(11)15-5/h7-8,10H,1H2,2-6H3 |
InChI Key |
QDUWJCARXNEBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC)C(=C)C)OC |
Origin of Product |
United States |
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